Cas no 885950-17-4 (2-(4-Fluorophenyl)nicotinaldehyde)

2-(4-Fluorophenyl)nicotinaldehyde is a fluorinated aromatic aldehyde featuring a nicotinaldehyde core substituted with a 4-fluorophenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both an aldehyde functional group and a fluorinated aromatic ring enhances its reactivity, enabling selective transformations such as condensation, nucleophilic addition, and cross-coupling reactions. Its structural features make it valuable for constructing complex heterocyclic frameworks. The fluorine substituent contributes to improved metabolic stability and binding affinity in bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture.
2-(4-Fluorophenyl)nicotinaldehyde structure
885950-17-4 structure
Product Name:2-(4-Fluorophenyl)nicotinaldehyde
CAS No:885950-17-4
MF:C12H8FNO
MW:201.196426391602
MDL:MFCD06659613
CID:1071813
PubChem ID:2764567
Update Time:2025-05-20

2-(4-Fluorophenyl)nicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)nicotinaldehyde
    • 2-(4-fluorophenyl)nicotinaldehyde, AldrichCPR
    • MFCD06659613
    • J-505991
    • SCHEMBL3719104
    • AKOS005071611
    • A1-36489
    • DTXSID60377503
    • 2-(4-fluorophenyl)pyridine-3-carbaldehyde
    • 9Y-0713
    • 885950-17-4
    • DB-181318
    • 2-(4-Fluorophenyl)-3-pyridinecarboxaldehyde
    • MDL: MFCD06659613
    • Inchi: 1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H
    • InChI Key: YKTWLDISGWOJSC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(C=O)=CC=CN=1

Computed Properties

  • Exact Mass: 201.058992041g/mol
  • Monoisotopic Mass: 201.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Melting Point: 88-90°

2-(4-Fluorophenyl)nicotinaldehyde Security Information

  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

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2-(4-Fluorophenyl)nicotinaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:885950-17-4)2-(4-Fluorophenyl)nicotinaldehyde
Order Number:A1187120
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):608.0/212.0
Email:sales@amadischem.com

Additional information on 2-(4-Fluorophenyl)nicotinaldehyde

Introduction to 2-(4-Fluorophenyl)nicotinaldehyde (CAS No. 885950-17-4) and Its Emerging Applications in Chemical Biology and Medicine

2-(4-Fluorophenyl)nicotinaldehyde, identified by the chemical identifier CAS No. 885950-17-4, is a fluorinated aromatic aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its structural motif of a nicotinaldehyde core substituted with a 4-fluorophenyl group, exhibits unique physicochemical properties that make it a promising candidate for various biological and pharmaceutical applications. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that modulate the reactivity and binding affinity of the molecule, making it an attractive scaffold for drug discovery and mechanistic studies.

The synthesis of 2-(4-Fluorophenyl)nicotinaldehyde typically involves multi-step organic transformations, often starting from commercially available precursors such as 4-fluorobenzaldehyde and nicotinonitrile or its derivatives. The introduction of the aldehyde functionality at the 2-position of the nicotinonitrile scaffold followed by selective reduction or condensation reactions yields the desired product. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to enhance yield and purity, ensuring that the compound meets stringent quality standards for biological evaluation.

Recent research has highlighted the potential of 2-(4-Fluorophenyl)nicotinaldehyde as a bioactive molecule with implications in multiple therapeutic areas. One of the most compelling aspects of this compound is its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions. The fluorine atom, being electron-withdrawing, influences the electronic distribution across the molecule, thereby affecting its binding affinity to proteins and enzymes. This has led to investigations into its role as an intermediate in the development of small-molecule inhibitors for various diseases.

In particular, studies have demonstrated that 2-(4-Fluorophenyl)nicotinaldehyde exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. The aldehyde group serves as a key pharmacophore for covalent binding or reversible interaction with target proteins, making it a valuable tool for probing enzyme mechanisms. For instance, preliminary data suggest that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis in inflammatory responses. Such findings are particularly relevant in the context of developing novel anti-inflammatory agents that circumvent resistance mechanisms associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its potential in inflammation research, 2-(4-Fluorophenyl)nicotinaldehyde has also been explored for its antimicrobial properties. The structural features of this compound, including the electron-deficient aldehyde and the fluorinated aromatic ring, contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Comparative studies have shown that derivatives of this scaffold exhibit promising activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This underscores the importance of fluorinated aldehydes as novel antimicrobial agents in an era where antibiotic resistance poses a significant global health challenge.

The pharmacokinetic profile of 2-(4-Fluorophenyl)nicotinaldehyde is another critical aspect that has been examined in recent research. Due to its molecular weight and lipophilicity, this compound exhibits moderate solubility in both aqueous and organic solvents, facilitating its use in various formulation strategies. Preliminary pharmacokinetic studies indicate that it has a reasonable bioavailability following oral administration, suggesting potential for therapeutic applications if further optimized. Additionally, metabolism studies have revealed that this compound undergoes biotransformation via cytochrome P450-mediated pathways, providing insights into possible drug-drug interactions and metabolic clearance rates.

The versatility of 2-(4-Fluorophenyl)nicotinaldehyde as a chemical probe has also been leveraged in mechanistic studies involving protein-protein interactions (PPIs). The ability to derivatize this scaffold with fluorescent tags or biophysical probes allows researchers to investigate dynamic interactions within cellular signaling networks. For example, fluorescence resonance energy transfer (FRET)-based assays have been employed to study how this compound modulates interactions between key signaling proteins involved in cancer progression. Such investigations not only enhance our understanding of disease mechanisms but also provide leads for designing targeted therapeutics.

In conclusion, 2-(4-Fluorophenyl)nicotinaldehyde (CAS No. 885950-17-4) represents a structurally intriguing molecule with broad applications in chemical biology and medicinal chemistry. Its unique combination of physicochemical properties and biological activities positions it as a valuable tool for drug discovery and mechanistic research. As our understanding of disease pathways continues to evolve, compounds like 2-(4-Fluorophenyl)nicotinaldehyde will undoubtedly play a pivotal role in developing innovative therapeutic strategies for diverse medical conditions.

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Amadis Chemical Company Limited
(CAS:885950-17-4)2-(4-Fluorophenyl)nicotinaldehyde
A1187120
Purity:99%/99%
Quantity:5g/1g
Price ($):608.0/212.0
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